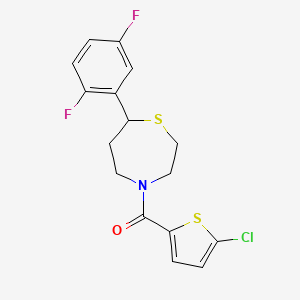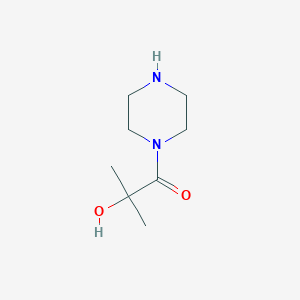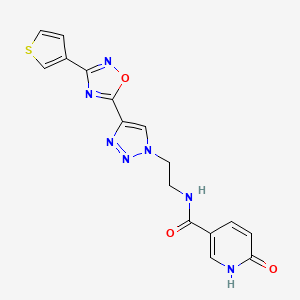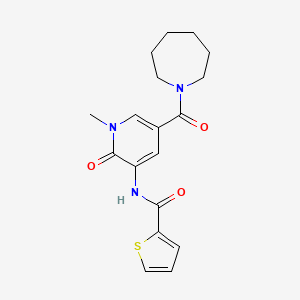![molecular formula C15H13ClN2O2S2 B2488393 5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 790232-29-0](/img/structure/B2488393.png)
5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives often involves multi-step reactions including condensation, chlorination, and nucleophilic substitution. A green and efficient method for synthesizing similar compounds involves the Gewald reaction, a tandem aza-Wittig reaction, and cyclization processes. This method showcases the synthesis of 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one derivatives, highlighting a key step that involves an aza-Wittig reaction between iminophosphorane, 4-chlorophenyl isocyanine, and methanol (Liangde Lu et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of thieno[2,3-d]pyrimidin-4-one derivatives reveals that these compounds can exhibit varied conformations. X-ray diffraction techniques often characterize these structures, providing detailed insights into their molecular configurations. For instance, specific thieno[2,3-d]pyrimidin-4-one derivatives have been synthesized and characterized using X-ray single-crystal diffraction techniques, illustrating the triclinic, space group, and conformation of the pyrimidine ring (Huanmei Guo & Jie Shun, 2004).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4-one derivatives engage in various chemical reactions, including chlorination and reaction with nucleophilic reagents such as methanol and amines, leading to the formation of substituted derivatives. These reactions are crucial for modifying the chemical structure and enhancing the compound's properties for specific applications. Notably, the transformation of 5-methyl- and 5-methyl-6-carbethoxythieno[2,3-d]pyrimidin-4-ones by phosphorus oxychloride into chloro derivatives, followed by action with nucleophilic reagents, exemplifies the chemical versatility of these compounds (A. Grinev & N. V. Kaplina, 1985).
科学的研究の応用
Antitumor Activity
5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one and its derivatives exhibit potent anticancer activity. Research by Hafez and El-Gazzar (2017) demonstrated that these compounds, including similar thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, show significant anticancer effects on various human cancer cell lines such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds have shown to be nearly as active as the chemotherapeutic drug doxorubicin in some instances, indicating their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).
Synthesis and Characterization
Lu et al. (2012) described an efficient method for synthesizing 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one, a compound closely related to the chemical . This method involves a tandem aza-Wittig reaction and cyclization process, highlighting the importance of these compounds in synthetic chemistry and their potential applications in various fields (Lu et al., 2012).
Antimicrobial and Anti-inflammatory Agents
Thieno[2,3-d]pyrimidine derivatives are known for their antimicrobial and anti-inflammatory activities. Tolba et al. (2018) synthesized a new series of these compounds and tested them as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation, indicating their potential use in treating these conditions (Tolba et al., 2018).
Serotonin Receptor Antagonists
Some derivatives of thieno[2,3-d]pyrimidine, such as 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, have been studied for their ability to bind to serotonin 5-HT6 receptors. Ivachtchenko et al. (2010) found that these compounds showed significant binding affinity and inhibitory activity against the functional cellular responses to serotonin, suggesting their potential use in neurological or psychiatric disorders (Ivachtchenko et al., 2010).
Antifungal Agents
Bari and Haswani (2017) focused on synthesizing thienopyrimidin-4(3H)-thiones as a new class of antifungal agents. These compounds exhibited potent antifungal activity against various strains, comparable to the antifungal drug ketoconazole. This highlights the potential of thieno[2,3-d]pyrimidine derivatives in developing new antifungal medications (Bari & Haswani, 2017).
特性
IUPAC Name |
5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S2/c1-20-7-6-18-14(19)12-10(8-22-13(12)17-15(18)21)9-4-2-3-5-11(9)16/h2-5,8H,6-7H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBGTXBXGLOBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)

![N-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)


![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)


![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)


![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)
